Cas no 1416059-90-9 (Fmoc-(2r,3s)-2,3-methanoleucine)

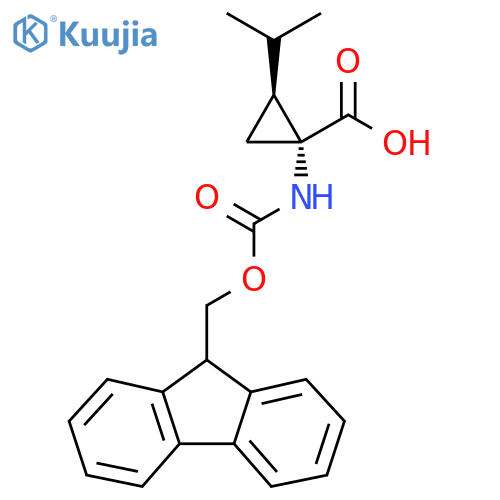

1416059-90-9 structure

商品名:Fmoc-(2r,3s)-2,3-methanoleucine

Fmoc-(2r,3s)-2,3-methanoleucine 化学的及び物理的性質

名前と識別子

-

- fmoc-(2r,3s)-2,3-methanoleucine

- (1R,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propan-2-ylcyclopropane-1-carboxylic acid

- EN300-7542702

- rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid

- 1416059-90-9

- Fmoc-(2r,3s)-2,3-methanoleucine

-

- インチ: 1S/C22H23NO4/c1-13(2)19-11-22(19,20(24)25)23-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t19-,22+/m0/s1

- InChIKey: WGKDGWDQYVOAHV-SIKLNZKXSA-N

- ほほえんだ: OC([C@]1(C[C@H]1C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 365.16270821g/mol

- どういたいしつりょう: 365.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 569

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

Fmoc-(2r,3s)-2,3-methanoleucine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7542702-0.5g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |

1416059-90-9 | 95.0% | 0.5g |

$1679.0 | 2025-02-24 | |

| Enamine | EN300-7542702-5.0g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |

1416059-90-9 | 95.0% | 5.0g |

$6239.0 | 2025-02-24 | |

| Enamine | EN300-7542702-10.0g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |

1416059-90-9 | 95.0% | 10.0g |

$9252.0 | 2025-02-24 | |

| Enamine | EN300-7542702-0.05g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |

1416059-90-9 | 95.0% | 0.05g |

$572.0 | 2025-02-24 | |

| Enamine | EN300-7542702-0.1g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylic acid |

1416059-90-9 | 95.0% | 0.1g |

$747.0 | 2025-02-24 | |

| Aaron | AR028W0K-2.5g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |

1416059-90-9 | 95% | 2.5g |

$5822.00 | 2025-02-17 | |

| 1PlusChem | 1P028VS8-250mg |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |

1416059-90-9 | 95% | 250mg |

$1379.00 | 2024-06-21 | |

| 1PlusChem | 1P028VS8-5g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |

1416059-90-9 | 95% | 5g |

$7774.00 | 2024-06-21 | |

| Aaron | AR028W0K-250mg |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |

1416059-90-9 | 95% | 250mg |

$1490.00 | 2025-02-17 | |

| Aaron | AR028W0K-5g |

rac-(1R,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)cyclopropane-1-carboxylicacid |

1416059-90-9 | 95% | 5g |

$8604.00 | 2023-12-16 |

Fmoc-(2r,3s)-2,3-methanoleucine 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1416059-90-9 (Fmoc-(2r,3s)-2,3-methanoleucine) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量